7-ethynylquinazoline
Description
Quinazoline derivatives are bicyclic aromatic compounds with a benzene ring fused to a pyrimidine ring. Substitutions at the 7-position of the quinazoline scaffold significantly modulate physicochemical properties, biological activity, and synthetic utility . Ethynyl groups are known for their rigidity, sp-hybridized carbon atoms, and utility in click chemistry, enabling bioconjugation or further derivatization. This review compares 7-ethynylquinazoline with structurally analogous compounds, focusing on substituent effects, synthetic strategies, and biological activities.
Properties
IUPAC Name |
7-ethynylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-2-8-3-4-9-6-11-7-12-10(9)5-8/h1,3-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTNSHNWOCKRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=NC=NC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated quinazoline reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of 7-ethynylquinazoline may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recycling and catalyst recovery are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 7-Ethynylquinazoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The quinazoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Formation of quinazoline-7-carboxaldehyde.
Reduction: Formation of 7-ethylquinazoline.
Substitution: Formation of various substituted quinazolines depending on the reagents used.
Scientific Research Applications
7-Ethynylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-ethynylquinazoline involves its interaction with molecular targets such as kinases. The ethynyl group enhances binding affinity to the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt cellular signaling pathways, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives with diverse 7-position substituents have been synthesized and evaluated for various applications. Below is a systematic comparison based on substituent type, synthesis, and biological activity.
Substituent Effects on Physicochemical Properties
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) reduce quinazoline basicity, while electron-donating groups (e.g., -OCH₃ in ) enhance resonance stability.
- Biological Potency : Aryl and styryl substituents () improve binding to hydrophobic enzyme pockets, whereas ethynyl groups may offer orthogonal reactivity for prodrug strategies.
- Synthetic Flexibility : Pd-catalyzed cross-coupling () and condensation reactions () dominate synthetic routes, enabling diverse substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
